![molecular formula C17H14F2N2O3 B4942538 N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4942538.png)
N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide” are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide” are not detailed in the available sources .Scientific Research Applications
Orexin Receptor Antagonism
This compound is noted for its role as an orexin receptor antagonist . Orexin receptors are a critical component in the regulation of sleep-wake cycles, and antagonists can be used to treat sleep disorders such as insomnia. The compound’s ability to bind selectively to orexin receptors could make it a valuable tool in neurological research, particularly in understanding and manipulating sleep patterns.
Neurological Disease Research
Due to its interaction with orexin receptors, this compound may have applications in the study of neurological diseases . Diseases such as narcolepsy, which are characterized by excessive daytime sleepiness, could potentially be managed by modulating orexin receptors with this compound.
Endocrinology Studies
The orexin system also plays a role in endocrine functions, including appetite control and energy metabolism . This compound could be used in endocrinological studies to explore the orexin system’s influence on these processes, which could have implications for the treatment of metabolic disorders.
Pharmacological Profiling
As a receptor antagonist, this compound can be used to profile the pharmacological characteristics of orexin receptors . This includes determining the binding affinity, selectivity, and efficacy of orexin receptor ligands, which is essential for drug development.
Behavioral Studies
Compounds that affect the orexin system can alter animal behavior, particularly in response to stress and reward . This compound could be used in behavioral studies to investigate the role of orexin in stress, addiction, and reward-seeking behavior.
Sleep Medicine Development
The selective antagonism of orexin receptors by this compound positions it as a potential candidate for the development of new sleep medicines . By inhibiting orexin receptors, it could help induce sleep in individuals with insomnia without the side effects associated with other sleep medications.
Comparative Biochemistry
This compound can serve as a tool in comparative biochemistry to study the differences in orexin receptor function across different species . Such studies can provide insights into the evolutionary role of the orexin system and its conservation across taxa.
Molecular Modeling
In silico studies, including molecular docking and modeling, can use this compound to simulate its interaction with orexin receptors . This can aid in the design of new compounds with improved efficacy and safety profiles for clinical use.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-9-5-14(12-6-10(18)7-13(19)16(12)20-9)21-17(22)15-4-3-11(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTCPBLMNQNRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(O3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |
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